Cas no 2364-57-0 (1,4-Benzenediol,2,6-dinitro-, 4-acetate)

1,4-Benzenediol,2,6-dinitro-, 4-acetate structure
2364-57-0 structure
Product Name:1,4-Benzenediol,2,6-dinitro-, 4-acetate
CAS No:2364-57-0
MF:C8H6N2O7
MW:242.14244222641
CID:274889
PubChem ID:221500
Update Time:2025-04-19

1,4-Benzenediol,2,6-dinitro-, 4-acetate Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,2,6-dinitro-, 4-acetate
    • (4-hydroxy-3,5-dinitrophenyl) acetate
    • (3.5-Dinitro-4-hydroxy-phenyl)-acetat
    • 2.6-Dinitro-hydrochinon-4-acetat
    • 3,5-Dinitro-4-hydroxy-phenylacetat
    • 3.5-Dinitro-4-hydroxy-1-acetoxy-benzol
    • 4-acetoxy-2,6-dinitro-phenol
    • 4-hydroxy-3,5-dinitrophenyl acetate
    • AC1L5ACW
    • AC1Q5APU
    • AG-K-87492
    • AR-1G2678
    • CTK4F1972
    • Essigsaeure-(3.5-dinitro-4-hydroxy-phenylester)
    • NSC6146
    • NSC-6146
    • 2364-57-0
    • DTXSID90278115
    • Inchi: 1S/C8H6N2O7/c1-4(11)17-5-2-6(9(13)14)8(12)7(3-5)10(15)16/h2-3,12H,1H3
    • InChI Key: UVGXMMKJDGQAEB-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C=C(C(=C(C=1)[N+](=O)[O-])O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.01748
  • Monoisotopic Mass: 242.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.623
  • Boiling Point: 314°Cat760mmHg
  • Flash Point: 143.7°C
  • Refractive Index: 1.622
  • PSA: 132.81
  • LogP: 2.18030
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